An In-depth Technical Guide to 4-Bromotriphenylamine
An In-depth Technical Guide to 4-Bromotriphenylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromotriphenylamine, a versatile organic compound with significant applications in pharmaceuticals, materials science, and chemical synthesis.
Core Chemical Information
4-Bromotriphenylamine, with the CAS number 36809-26-4 , is an aromatic amine characterized by a bromine atom substituted on one of the phenyl rings of a triphenylamine (B166846) core.[1][2] Its chemical structure and key identifiers are fundamental to its utility in various synthetic applications.
Table 1: Chemical Identity of 4-Bromotriphenylamine
| Identifier | Value |
| CAS Number | 36809-26-4 |
| Molecular Formula | C18H14BrN |
| Molecular Weight | 324.21 g/mol [1][3] |
| IUPAC Name | 4-bromo-N,N-diphenylaniline[4] |
| Synonyms | 4-Bromo-N,N-diphenylaniline, (4-Bromophenyl)diphenylamine[1][2] |
| InChI Key | SQTLUXJWUCHKMT-UHFFFAOYSA-N[1] |
| SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)Br[4] |
Physicochemical Properties
The physical and chemical properties of 4-Bromotriphenylamine dictate its handling, storage, and reactivity in experimental setups. It typically presents as a white to off-white crystalline powder.[1][5]
Table 2: Physicochemical Data for 4-Bromotriphenylamine
| Property | Value |
| Appearance | White to off-white powder/crystal[1][5] |
| Melting Point | 108-112 °C[1][6] |
| Boiling Point | 185 °C at 2.5 mmHg[1] / 496.6 °C at 760 mmHg[5] |
| Solubility | Insoluble in water; Soluble in toluene, ethanol (B145695), benzene, and chloroform[1][5] |
| Density | 1.369 g/cm³ (Predicted)[1] |
| Purity | >97.0% (GC)[7] |
Note on Boiling Point: The significant difference in boiling points reported is due to the different pressures at which the measurements were taken. The lower boiling point is at reduced pressure, which is a common practice for high molecular weight compounds to prevent decomposition at higher temperatures.
Synthesis and Experimental Protocols
The synthesis of 4-Bromotriphenylamine can be achieved through several methods. A common and effective laboratory-scale synthesis involves the bromination of triphenylamine using N-bromosuccinimide (NBS).
Experimental Protocol: Synthesis via Bromination with NBS
-
Reactants:
-
Triphenylamine (1 equivalent)
-
N-Bromosuccinimide (NBS) (1 equivalent)
-
Carbon tetrachloride (CCl4) as the solvent
-
-
Procedure:
-
Dissolve triphenylamine (e.g., 2.1 g, 8.16 mmol) in CCl4 (e.g., 40 mL).[1]
-
Add NBS (e.g., 1.6 g, 8.16 mmol) to the solution.[1]
-
Reflux the reaction mixture for 4 hours under a nitrogen (N2) atmosphere.[1] A solid byproduct, succinimide, will form during the reaction.[1]
-
After the reaction is complete, filter the mixture to remove the succinimide.[1]
-
Evaporate the solvent from the filtrate.[1]
-
Recrystallize the crude product from ethanol to yield pure 4-Bromotriphenylamine. A yield of 93% has been reported for this method.[1]
-
Alternative Synthesis Routes:
-
Buchwald-Hartwig Cross-Coupling Reaction: This method involves the reaction of N,N-diphenylaniline with a bromoarene in the presence of a palladium catalyst and a base.[5]
-
Ullmann Reaction: N,N-diphenylaniline can be reacted with copper(I) bromide in the presence of a ligand such as 1,10-phenanthroline (B135089) to produce 4-Bromotriphenylamine.[5]
// Nodes Triphenylamine [label="Triphenylamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NBS [label="N-Bromosuccinimide\n(NBS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent [label="Carbon Tetrachloride\n(Solvent)", fillcolor="#FFFFFF"]; Reaction [label="Reflux under N2\n(4 hours)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Filtration [label="Filtration", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Evaporation [label="Solvent Evaporation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Recrystallization [label="Recrystallization\n(Ethanol)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="4-Bromotriphenylamine\n(93% Yield)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct [label="Succinimide (Solid)", fillcolor="#FFFFFF"];
// Edges Triphenylamine -> Reaction; NBS -> Reaction; Solvent -> Reaction; Reaction -> Filtration; Filtration -> Byproduct [label="Remove"]; Filtration -> Evaporation [label="Filtrate"]; Evaporation -> Recrystallization; Recrystallization -> Product; }
Caption: Synthesis workflow for 4-Bromotriphenylamine via bromination.Applications in Research and Development
4-Bromotriphenylamine is a valuable building block in several areas of research and industry.
-
Pharmaceutical Intermediate: It serves as a precursor in the synthesis of various pharmaceuticals, including antihistamines, antipsychotics, and antidepressants.[5] Examples of drugs where this or similar intermediates are used include Doxepin, Diphenhydramine, and Nefazodone.[5] Its structure allows for the introduction of specific functionalities required in complex drug molecules.
-
Materials Science (OLEDs): This compound is utilized in the synthesis of organic semiconductor materials for Organic Light-Emitting Diodes (OLEDs).[2] Its triphenylamine core provides good hole-transporting properties, which are crucial for the efficiency of OLED devices.
-
Fluorescent Probes: 4-Bromotriphenylamine is used as a starting material to create highly sensitive and selective fluorescent probes. For instance, it has been used to synthesize a Schiff base fluorescent probe for the rapid detection of mercury ions (Hg2+) in solution, with a low detection limit and fast response time.[1]
-
Dye Intermediate: It is an important intermediate in the production of various dyes, including acid dyes, reactive dyes, and disperse dyes.[5]
// Main Compound BTA [label="4-Bromotriphenylamine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Applications Pharma [label="Pharmaceuticals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OLEDs [label="OLED Materials", fillcolor="#FBBC05", fontcolor="#202124"]; Probes [label="Fluorescent Probes", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dyes [label="Dye Intermediates", fillcolor="#FFFFFF"];
// Sub-applications Antihistamines [label="Antihistamines", shape=ellipse, fillcolor="#F1F3F4"]; Antipsychotics [label="Antipsychotics", shape=ellipse, fillcolor="#F1F3F4"]; Antidepressants [label="Antidepressants", shape=ellipse, fillcolor="#F1F3F4"]; Hg_Detection [label="Hg2+ Detection", shape=ellipse, fillcolor="#F1F3F4"];
// Relationships BTA -> Pharma [label="Precursor"]; BTA -> OLEDs [label="Building Block"]; BTA -> Probes [label="Starting Material"]; BTA -> Dyes [label="Intermediate"];
Pharma -> Antihistamines; Pharma -> Antipsychotics; Pharma -> Antidepressants;
Probes -> Hg_Detection; }
Caption: Key application areas of 4-Bromotriphenylamine.Safety and Handling
Appropriate safety precautions must be observed when handling 4-Bromotriphenylamine. It is classified as harmful and an irritant.
Table 3: GHS Hazard and Precautionary Statements
| Hazard Class | Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1][4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1][4] |
| Skin Sensitization | H317 | May cause an allergic skin reaction[1][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1][4] |
| Aquatic Hazard, Long-Term | H413 | May cause long lasting harmful effects to aquatic life[1][4] |
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Precautionary Measures: Wear suitable protective clothing, gloves, and eye/face protection.[2] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2] Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed and in a dark place.[1]
This guide provides essential technical information for professionals working with 4-Bromotriphenylamine. For further details, consulting the specific Safety Data Sheet (SDS) from your supplier is highly recommended.
References
- 1. 4-Bromotriphenylamine | 36809-26-4 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. 4-溴三苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Bromotriphenylamine | C18H14BrN | CID 642838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 4-Bromotriphenylamine 97 36809-26-4 [sigmaaldrich.com]
- 7. 4-ブロモトリフェニルアミン | 4-Bromotriphenylamine | 36809-26-4 | 東京化成工業株式会社 [tcichemicals.com]
